molecular formula C15H15N5O3 B11559437 N'-[(E)-[4-(Dimethylamino)-3-nitrophenyl]methylidene]pyridine-3-carbohydrazide

N'-[(E)-[4-(Dimethylamino)-3-nitrophenyl]methylidene]pyridine-3-carbohydrazide

Cat. No.: B11559437
M. Wt: 313.31 g/mol
InChI Key: PHEMMVXAYHPWGX-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-[4-(Dimethylamino)-3-nitrophenyl]methylidene]pyridine-3-carbohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Dimethylamino)-3-nitrophenyl]methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 4-(dimethylamino)-3-nitrobenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Dimethylamino)-3-nitrophenyl]methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Dimethylamino)-3-nitrophenyl]methylidene]pyridine-3-carbohydrazide involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then participate in catalytic reactions. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The presence of the dimethylamino and nitrophenyl groups allows the compound to engage in hydrogen bonding and electrostatic interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]pyridine-3-carbohydrazide
  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-[4-(Dimethylamino)-3-nitrophenyl]methylidene]pyridine-3-carbohydrazide is unique due to the presence of both a nitrophenyl group and a pyridine ring, which confer distinct electronic and steric properties. These features enhance its ability to form stable complexes with metal ions and interact with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H15N5O3

Molecular Weight

313.31 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C15H15N5O3/c1-19(2)13-6-5-11(8-14(13)20(22)23)9-17-18-15(21)12-4-3-7-16-10-12/h3-10H,1-2H3,(H,18,21)/b17-9+

InChI Key

PHEMMVXAYHPWGX-RQZCQDPDSA-N

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2)[N+](=O)[O-]

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=NNC(=O)C2=CN=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.